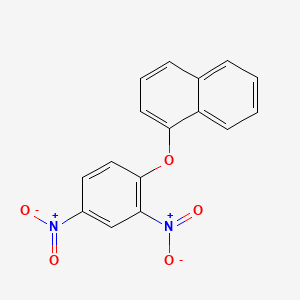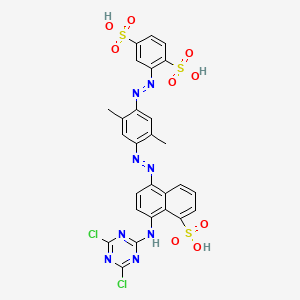
2-((4-((4-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)-5-sulpho-1-naphthyl)azo)-2,5-dimethylphenyl)azo)benzene-1,4-disulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-((4-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)-5-sulpho-1-naphthyl)azo)-2,5-dimethylphenyl)azo)benzene-1,4-disulphonic acid is a complex organic compound often used in various industrial applications. It is known for its vibrant color properties and is commonly used as a dye in textiles and other materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-((4-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)-5-sulpho-1-naphthyl)azo)-2,5-dimethylphenyl)azo)benzene-1,4-disulphonic acid typically involves multiple steps, including diazotization and coupling reactions. The process begins with the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the azo linkage. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the final product. Safety measures are also implemented to handle the potentially hazardous chemicals involved in the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-((4-((4-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)-5-sulpho-1-naphthyl)azo)-2,5-dimethylphenyl)azo)benzene-1,4-disulphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo linkage, resulting in the formation of amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various acids and bases. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfonic acids, while reduction may produce aromatic amines.
Wissenschaftliche Forschungsanwendungen
2-((4-((4-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)-5-sulpho-1-naphthyl)azo)-2,5-dimethylphenyl)azo)benzene-1,4-disulphonic acid has various scientific research applications, including:
Chemistry: Used as a reagent in analytical chemistry for detecting and quantifying specific ions and compounds.
Biology: Employed in staining techniques to visualize biological tissues and cells.
Medicine: Investigated for potential therapeutic applications, such as targeting specific cellular pathways.
Industry: Widely used as a dye in textiles, plastics, and other materials due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of 2-((4-((4-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)-5-sulpho-1-naphthyl)azo)-2,5-dimethylphenyl)azo)benzene-1,4-disulphonic acid involves its interaction with specific molecular targets. The compound’s azo linkage allows it to bind to various substrates, leading to changes in their chemical and physical properties. The pathways involved may include electron transfer, hydrogen bonding, and other molecular interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((4-((4-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)-5-sulpho-1-naphthyl)azo)-2,5-dimethylphenyl)azo)benzene-1,4-disulphonic acid
- 4-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)-5-sulpho-1-naphthyl azo compounds
- Azo dyes with similar structural motifs
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of multiple azo linkages and sulfonic acid groups. These features contribute to its distinct chemical properties, reactivity, and applications.
Eigenschaften
CAS-Nummer |
94021-17-7 |
|---|---|
Molekularformel |
C27H20Cl2N8O9S3 |
Molekulargewicht |
767.6 g/mol |
IUPAC-Name |
2-[[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-5-sulfonaphthalen-1-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]benzene-1,4-disulfonic acid |
InChI |
InChI=1S/C27H20Cl2N8O9S3/c1-13-11-20(36-37-21-12-15(47(38,39)40)6-9-22(21)48(41,42)43)14(2)10-19(13)35-34-17-7-8-18(30-27-32-25(28)31-26(29)33-27)24-16(17)4-3-5-23(24)49(44,45)46/h3-12H,1-2H3,(H,38,39,40)(H,41,42,43)(H,44,45,46)(H,30,31,32,33) |
InChI-Schlüssel |
YYMOTGDYOPIKIR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1N=NC2=C(C=CC(=C2)S(=O)(=O)O)S(=O)(=O)O)C)N=NC3=C4C=CC=C(C4=C(C=C3)NC5=NC(=NC(=N5)Cl)Cl)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


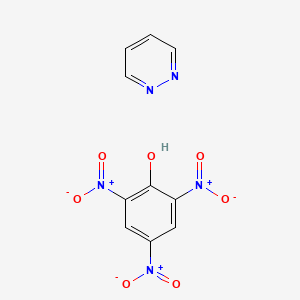

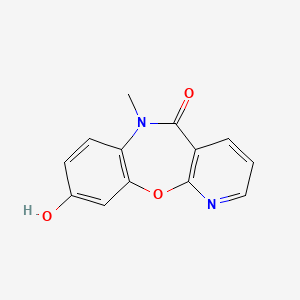
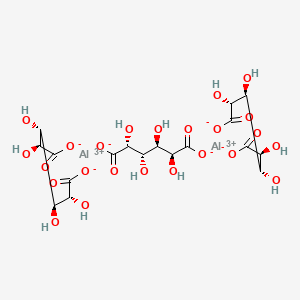
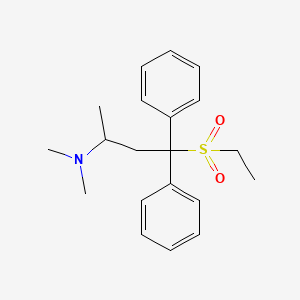
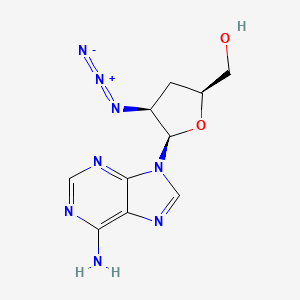

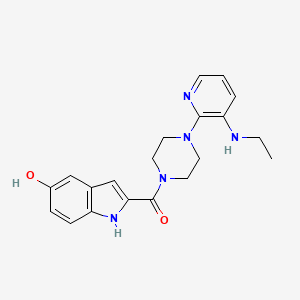

![5,11-bis[2-(diethylamino)ethoxy]-6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-8-one](/img/structure/B12794320.png)
